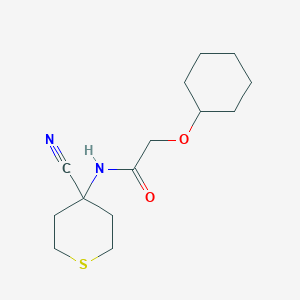

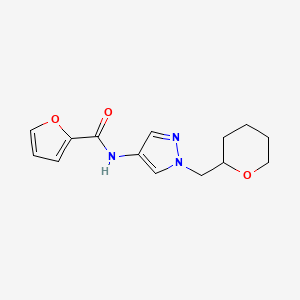

![molecular formula C7H9NO4 B2496231 6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2135785-62-3](/img/structure/B2496231.png)

6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those with oxo, oxa, and aza moieties, has been reported through methodologies involving robust and step-economic routes. Notably, new classes of thia/oxa-azaspiro[3.4]octanes have been synthesized, designed as novel, multifunctional, and structurally diverse modules for drug discovery, with enantioselective approaches reported as well (Li, Rogers-Evans, & Carreira, 2013). Additionally, the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in oxazolomycin, has been achieved using L-proline, marking the first synthesis of an optically active version of this compound (Papillon & Taylor, 2000).

Molecular Structure Analysis

The structural and stereochemical aspects of spirocyclic compounds have been elucidated using various analytical techniques, including NMR studies and single-crystal X-ray diffraction analysis. For instance, the stereochemical analysis of 1-oxa-6-heteraspiro[2.5]octanes via NMR and X-ray diffraction has provided insights into the structural correlations of such compounds (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including reactions with O-centered nucleophiles and electrophilic amination, demonstrating their reactivity and potential as synthons for further chemical transformations (Kayukova et al., 2006); (Andreae, Schmitz, Wulf, & Schulz, 1992).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including those related to their molecular structure, such as crystallography and NMR spectroscopy data, offer insights into their conformational preferences and stability. Detailed structural and conformational analyses using 1H, 13C, and 15N NMR spectroscopy have been conducted to determine the preferred conformations of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives (Montalvo-González & Ariza-Castolo, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, are crucial for understanding the functional applicability of spirocyclic compounds. Studies on the hydrolysis and reduction of spirocyclic compounds have shed light on their stability and the potential for generating new compounds with varied functional groups (Kayukova et al., 2007); (Molchanov & Tran, 2012).

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid has been explored in various chemical synthesis and reactivity studies. It plays a role in the electrophilic amination of C-H-acidic compounds, which can result in various ring transformations and the formation of diamino acid derivatives (Andreae et al., 1992). Additionally, its derivatives have been utilized in the synthesis of unique bicyclic structures such as 2-azabicyclo[3.1.0]hexanes, demonstrating its potential in novel organic syntheses (Adamovskyi et al., 2014).

Drug Discovery Modules

In the field of drug discovery, novel classes of thia/oxa-azaspiro[3.4]octanes, including derivatives of 6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, are synthesized for use as multifunctional, structurally diverse modules. These compounds aim to offer new avenues in the development of pharmaceuticals (Li et al., 2013).

Structural and Conformational Analysis

Significant research has also been conducted on the structural and conformational analysis of 6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid derivatives. Studies using NMR spectroscopy have provided insights into their relative configuration and preferred conformations, which are crucial for understanding their chemical behavior and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Novel Synthetic Routes and Applications

Researchers have developed innovative synthetic routes using 6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid derivatives, leading to various novel compounds. These synthetic methods have broadened the scope of organic chemistry and provided new tools for the synthesis of complex molecules (Gurry et al., 2015).

Conformationally Constrained Dipeptide Isosteres

The compound and its derivatives have been explored as conformationally constrained dipeptide isosteres, offering potential applications in the synthesis of complex peptides and peptidomimetics (Guarna et al., 1999).

properties

IUPAC Name |

6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5(10)4-1-7(2-4)3-12-6(11)8-7/h4H,1-3H2,(H,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPOTLWCQJQJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | |

CAS RN |

2135785-62-3 |

Source

|

| Record name | rac-(2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

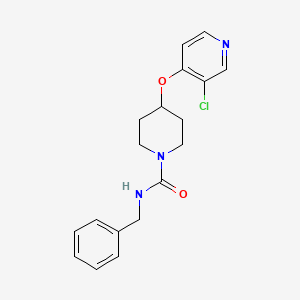

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

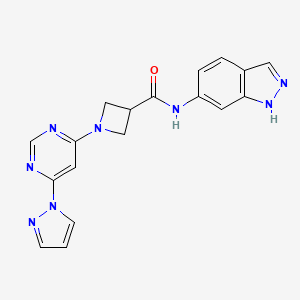

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

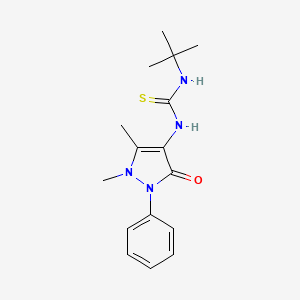

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)